![molecular formula C19H17NO4S B2752903 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1428360-09-1](/img/structure/B2752903.png)
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17NO4S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound combines furan and thiophene rings with a benzo[d][1,3]dioxole core, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17NO4S, with a molecular weight of approximately 355.4 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C19H17NO4S |
Molecular Weight | 355.4 g/mol |
CAS Number | 1428360-09-1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole structure. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The cytotoxicity was assessed using the Sulforhodamine B (SRB) assay, revealing that some compounds exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity Data of Related Compounds
Compound Name | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
---|---|---|---|
Doxorubicin | 7.46 | 8.29 | 4.56 |
Compound A (related structure) | 2.38 | 1.54 | 4.52 |
The mechanisms underlying the anticancer activity of this compound involve multiple pathways:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.
Study on Immune Modulation
A study conducted on mouse splenocytes demonstrated that compounds with similar structures could significantly enhance immune responses by modulating PD-1/PD-L1 interactions at concentrations as low as 100 nM . This suggests potential applications in immunotherapy for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Properties : The presence of furan and thiophene rings suggests potential antioxidant effects, which may protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit carbonic anhydrase isoenzymes. This inhibition is significant for therapeutic applications in conditions such as glaucoma.
- Anticancer Activity : The structural features may contribute to anticancer properties, with similar compounds showing efficacy against various cancer cell lines.
Case Studies and Experimental Data
Various studies have explored the biological activity of related compounds, providing insights into the potential efficacy of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide:
Compound Name | IC50 (μM) | Biological Activity | Reference |
---|---|---|---|
F8-B22 | 1.55 | SARS-CoV-2 Main Protease Inhibition | |
Tideglusib | 0.30 | Enzyme Inhibition | |
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)furan-2-carboxamide | Not specified | Carbonic Anhydrase Inhibition |
Synthesis Overview
The synthesis of this compound typically involves several steps:
- Formation of Intermediates : The furan and thiophene components are synthesized through cyclization reactions.
- Coupling Reaction : These intermediates are coupled using an ethyl linker.
- Final Modification : The introduction of the benzo[d][1,3]dioxole group is achieved through reactions with suitable precursors under controlled conditions.
Eigenschaften
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c21-19(15-3-4-17-18(10-15)24-13-23-17)20(11-14-6-8-22-12-14)7-5-16-2-1-9-25-16/h1-4,6,8-10,12H,5,7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWFOYXJSQXGJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.